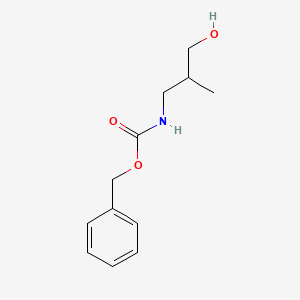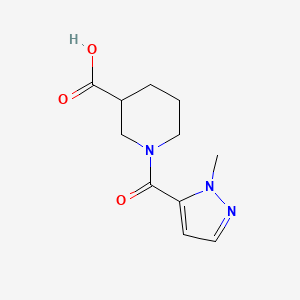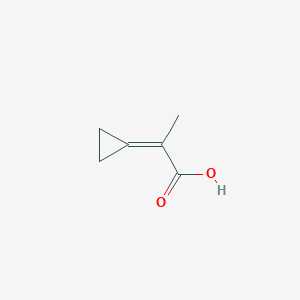
2-Cyclopropylidenepropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropylidenepropanoic acid is an organic compound with the molecular formula C₆H₈O₂. It is characterized by a cyclopropylidene group attached to a propanoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyclopropylidenepropanoic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropyl cyanide with a suitable acid or base to form the desired product . Another method includes the cycloaddition of 1,6-enynes with cyclopropylideneacetamides using rhodium-catalyzed asymmetric [2+2+2] cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropylidenepropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines, alcohols.
Applications De Recherche Scientifique
2-Cyclopropylidenepropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclopropylidenepropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may interfere with cell division and cell wall biogenesis proteins, leading to potential antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropylideneacetamides
- Cyclopropanecarboxylic acid
- Cyclopropyl cyanide
Uniqueness
2-Cyclopropylidenepropanoic acid is unique due to its cyclopropylidene group, which imparts distinct chemical reactivity and stability compared to other similar compounds. This structural feature makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
IUPAC Name |
2-cyclopropylidenepropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4(6(7)8)5-2-3-5/h2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIQLBQAVHNPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2470396.png)
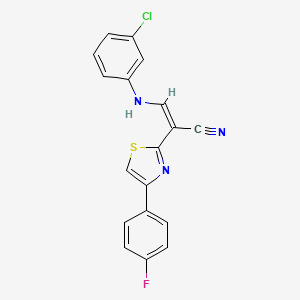
![3-(PHENYLSULFANYL)-N-(4-{2-[3-(PHENYLSULFANYL)PROPANAMIDO]-1,3-THIAZOL-4-YL}-1,3-THIAZOL-2-YL)PROPANAMIDE](/img/structure/B2470398.png)
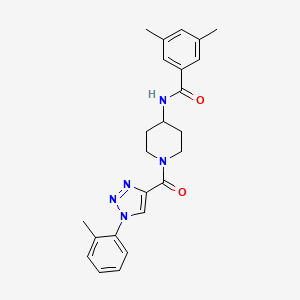
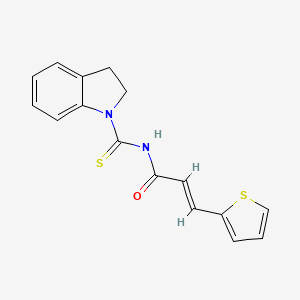
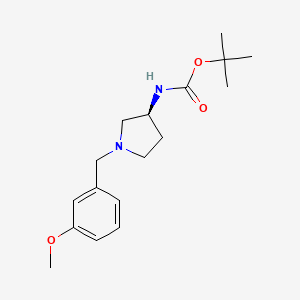
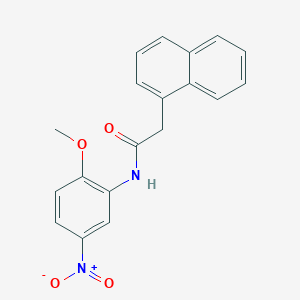
![2-[[2-(4-Formyl-3-phenylpyrazol-1-yl)acetyl]amino]-N-methyl-2-phenylacetamide](/img/structure/B2470408.png)
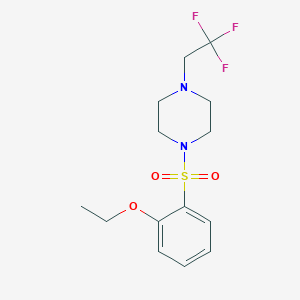
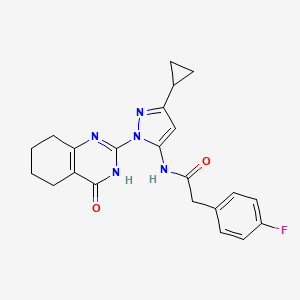
![1-(2-FLUOROPHENYL)-4-[4-(2-METHOXYPHENOXY)BENZENESULFONYL]PIPERAZINE](/img/structure/B2470414.png)
![N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-4-methoxybenzamide](/img/structure/B2470416.png)
